molecular formula C5H4ClNO B1312754 3-chloro-1H-pyrrole-2-carbaldehyde CAS No. 56164-42-2

3-chloro-1H-pyrrole-2-carbaldehyde

Cat. No. B1312754
CAS RN: 56164-42-2
M. Wt: 129.54 g/mol
InChI Key: QEKBJFPAIJPKCX-UHFFFAOYSA-N
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Description

“3-chloro-1H-pyrrole-2-carbaldehyde” is a chemical compound with the linear formula C5H4ClNO . It has a molecular weight of 129.547 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-chloro-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with a chlorine atom attached at the 3-position and a formyl group (aldehyde) at the 2-position .


Chemical Reactions Analysis

While specific chemical reactions involving “3-chloro-1H-pyrrole-2-carbaldehyde” are not available, pyrrole compounds are known to undergo various chemical reactions. For instance, N-substituted pyrroles can be prepared by treating substituted anilines with bis(carboxylmethyl) trithiocarbonate .

Scientific Research Applications

Polyfunctionalized Pyrrole Applications

3,5-Dichloro-1H-pyrrole-2,4-dicarbaldehyde, a polyfunctionalised pyrrole related to 3-chloro-1H-pyrrole-2-carbaldehyde, reacts with secondary amines to produce methylene-substituted pyrroles. Additionally, its N-alkyl derivatives can undergo substitution to yield 5-substituted pyrroles, demonstrating its utility in synthesizing diverse pyrrole derivatives (Zaytsev et al., 2005).

Single Molecule Magnets

1-Methyl-1H-pyrrole-2-carbaldehyde oxime, a compound structurally similar to 3-chloro-1H-pyrrole-2-carbaldehyde, has been used as a ligand in coordinating paramagnetic transition metal ions. This application resulted in the creation of a {Mn(III)25} barrel-like cluster, which exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

In another application, 5-Alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, closely related to 3-chloro-1H-pyrrole-2-carbaldehyde, were synthesized from 2-aryl-5-(bromomethyl)-1-pyrrolines. This methodology offers a new route to various 3-fluorinated pyrroles, indicating the potential of similar compounds in fluorinated pyrrole synthesis (Surmont et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, Pyrrole-2-carboxaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(4)3-8/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBJFPAIJPKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461138
Record name 3-chloro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-pyrrole-2-carbaldehyde

CAS RN

56164-42-2
Record name 3-chloro-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Fang, PC Liao, YL Yang, FL Yang… - Journal of medicinal …, 2010 - ACS Publications
A class of polyenylpyrroles and their analogues were designed from a hit compound identified in a fungus. The compounds synthesized were evaluated for their cell cytotoxicity against …
Number of citations: 68 pubs.acs.org
F ZHANXIONG - 2010 - core.ac.uk
Cancer is a leading cause of death in the world and there is a continual search for new anti cancer drugs. Today, more than half of the clinically available drugs are either natural …
Number of citations: 2 core.ac.uk
C Muzenda - 2018 - search.proquest.com
… furans and pyrroles are sadly, not easily accessible, with 5-chloro-2-furaldehyde being the only cheaply available chlorinated furan, and 3-chloro-1H-pyrrole-2-carbaldehyde and 3-…
Number of citations: 3 search.proquest.com

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